Home > Products > Screening Compounds P140954 > 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide
4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide - 337483-23-5

4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide

Catalog Number: EVT-2973959
CAS Number: 337483-23-5
Molecular Formula: C29H24N4O
Molecular Weight: 444.538
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound, denoted as (S)-17b in the research, is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibits strong inhibitory activity against human class I HDAC isoforms and shows efficacy against the human myelodysplastic syndrome (SKM-1) cell line. [] The compound demonstrates promising anticancer activity in vitro and in vivo, particularly through oral administration in SKM-1 xenograft models. [] (S)-17b effectively induces G1 cell cycle arrest and apoptosis, and its mechanism involves increasing the intracellular levels of acetyl-histone H3 and P21. [] Moreover, it exhibits a favorable pharmacokinetic profile and minimal metabolic differences across various species. []

Relevance: Although structurally distinct from 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, both compounds share a benzamide core structure. This structural motif is known to contribute to the biological activity of various compounds, including potential anticancer agents. [, ] Further investigation into the structure-activity relationship of benzamide derivatives, including both (S)-17b and 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, could unveil new insights for designing improved therapeutics.

Substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamides

Compound Description: This series of compounds combines structural features of tetrahydropyridine (THP) and benzimidazole rings, both recognized for their potential anticancer properties. [] These derivatives were synthesized and evaluated for their cytotoxic effects against different breast cancer cell lines: MCF-7 (estrogen receptor-positive), MDA-MB-231 (estrogen receptor-negative), and Ishikawa cells. [] Notably, two compounds within this series exhibited potent cytotoxicity, evidenced by significant IC50 values across the tested cell lines. []

Relevance: While these compounds differ structurally from 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, they highlight the exploration of diverse heterocyclic scaffolds in the search for novel anticancer agents. Similar to the benzamide core in 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, the incorporation of THP and benzimidazole moieties emphasizes the potential of specific structural features in conferring anticancer activity. [] This suggests that exploring different heterocyclic combinations could be a promising strategy in anticancer drug discovery.

4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104)

Compound Description: This compound emerged as a promising hit from a virtual screening campaign targeting Escherichia coli DNA gyrase. [] Possessing a quinoline structure, reminiscent of quinolone antibiotics, ZINC18057104 exhibits antimicrobial activity against E. coli, including quinolone-resistant clinical isolates. [] Its mechanism of action is attributed to its interaction with DNA gyrase, distinct from that of existing quinolone antibiotics. []

Relevance: ZINC18057104, although structurally different from 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, highlights the importance of exploring diverse chemical scaffolds, such as those with quinoline structures, for targeting specific biological pathways like DNA gyrase inhibition. [] This underscores the potential of virtual screening approaches in identifying novel chemical entities with desirable biological activities, even if they are structurally distinct from known compounds like 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide.

N-( 2-{ [ ( 2-Hydroxy-naphtalen-1-yl )-phenyl-methyl ]-amino }-ethyl )-3 , 4-dinitro-benzamide (6)

Compound Description: This naphthol derivative was synthesized as part of a study investigating novel synthetic methods. []

Relevance: Although this compound is not directly implicated in the same biological pathways as 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, the research focuses on the synthesis of benzamide derivatives using multi-component reactions. [] These synthetic strategies could potentially be adapted for preparing structurally related analogs of 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, broadening the scope of accessible compounds for further investigation.

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)

Compound Description: This compound acts as a P2X7 receptor antagonist. [] AACBA exhibits a potent inhibitory effect on both human and rat P2X7 receptors, effectively reducing lipopolysaccharide-induced interleukin-6 release and carrageenan-induced paw edema and mechanical hypersensitivity. []

Relevance: Although this compound is structurally different from 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, both compounds highlight the significance of benzamide derivatives in medicinal chemistry. [] Their diverse biological activities, ranging from potential anticancer properties to P2X7 receptor antagonism, underscore the versatility of the benzamide scaffold in drug design.

4-(((4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(((4-methylpiperazin-1-yl)methyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-N-ethyl-N-(m-tolyl)benzamide

Compound Description: This compound emerged from a DNA-encoded library screening effort and exhibits potent and selective inhibition of ADAMTS-4. [] With an IC50 of 10 nM against ADAMTS-4, this inhibitor demonstrates remarkable selectivity, showing >1000-fold selectivity over related metalloproteases. []

Relevance: Although this compound is structurally distinct from 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, it underscores the power of high-throughput screening methods, like DNA-encoded library technology, in discovering potent and selective inhibitors for challenging targets. [] This emphasizes the importance of exploring diverse chemical spaces and screening strategies to unearth novel compounds, even if they are structurally unrelated to the initial compound of interest.

4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives

Compound Description: This series of compounds exhibits potent antagonistic activity against both serotonin 5-HT3 and dopamine D2 receptors. [] Compound 82, a noteworthy member of this series, displays remarkable dual antagonistic activity. []

Relevance: Although structurally distinct from 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, these benzamide derivatives showcase the potential of modifying this core structure to achieve dual antagonism against relevant therapeutic targets. [] This highlights the versatility of the benzamide scaffold in medicinal chemistry and its potential in developing multi-target drugs.

N-((S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl)-4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzamide (ACHN-975)

Compound Description: This compound, ACHN-975, represents the first-in-class UDP‐3‐O‐(R‐3‐hydroxymyristoyl)‐N‐acetylglucosamine deacetylase (LpxC) inhibitor to enter clinical trials. [, ] While exhibiting potent antibacterial activity, ACHN-975 was unfortunately associated with dose-limiting cardiovascular toxicity, specifically transient hypotension without compensatory tachycardia. [, ]

Relevance: Despite its structural dissimilarity to 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, ACHN-975 highlights the critical importance of carefully evaluating the safety profile of novel drug candidates, even those with promising in vitro and in vivo activity. [, ] This emphasizes the need for comprehensive preclinical studies to assess potential toxicities and to guide the development of safer and more effective therapeutics.

(S)-N-(2-(hydroxyamino)-1-(3-methoxy-1,1-dioxidothietan-3-yl)-2-oxoethyl)-4-(6-hydroxyhexa-1,3-diyn-1-yl)benzamide (LPXC-516)

Compound Description: Building on the learnings from ACHN-975, LPXC-516 was developed as a next-generation LpxC inhibitor with improved enzyme potency, antibacterial activity, pharmacokinetics, and a better cardiovascular safety profile. []

Relevance: Despite its structural differences from 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, the development of LPXC-516 underscores the importance of iterative drug design and optimization. [] This process involves learning from previous compounds, like ACHN-975, and making targeted structural modifications to enhance desirable properties while mitigating potential liabilities. []

Properties

CAS Number

337483-23-5

Product Name

4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide

IUPAC Name

N-(2-methylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

Molecular Formula

C29H24N4O

Molecular Weight

444.538

InChI

InChI=1S/C29H24N4O/c1-19-12-17-26-24(18-19)27(21-9-4-3-5-10-21)33-29(32-26)30-23-15-13-22(14-16-23)28(34)31-25-11-7-6-8-20(25)2/h3-18H,1-2H3,(H,31,34)(H,30,32,33)

InChI Key

FOZDVAYRXYNUPU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.